Anti-Proliferative Potency Against Human Colon Cancer Cells: Senkyunolide A vs. n-Butylidenephthalide and Z-Ligustilide
In a direct comparative study on human colon cancer HT-29 cells, Senkyunolide A demonstrated a significantly lower IC50 for inhibiting cell proliferation compared to both n-butylidenephthalide (BLP) and Z-ligustilide (LGT). The IC50 value for Senkyunolide A was 54.17±5.10 μM, representing a 4.4-fold higher potency than n-butylidenephthalide (IC50: 236.90±18.22 μM) and a slight advantage over Z-ligustilide (IC50: 60.63±6.79 μM) [1].
| Evidence Dimension | Inhibition of HT-29 colon cancer cell proliferation (IC50) |
|---|---|
| Target Compound Data | 54.17 ± 5.10 μM |
| Comparator Or Baseline | n-butylidenephthalide: 236.90 ± 18.22 μM; Z-ligustilide: 60.63 ± 6.79 μM |
| Quantified Difference | Senkyunolide A is 4.4-fold more potent than n-butylidenephthalide (p < 0.05); 1.1-fold more potent than Z-ligustilide. |
| Conditions | MTT and [3H]thymidine incorporation assays on HT-29 human colon cancer cells. |
Why This Matters
This quantified potency advantage makes Senkyunolide A a more rational and cost-effective choice for oncology researchers, enabling the use of lower concentrations to achieve the same anti-proliferative effect.
- [1] Study of the anti-proliferative effects and synergy of phthalides from Angelica sinensis on colon cancer cells. Journal of Ethnopharmacology. 2008 Nov 20;120(2):248-54. View Source
